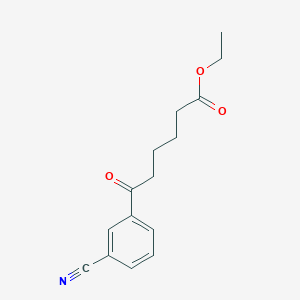

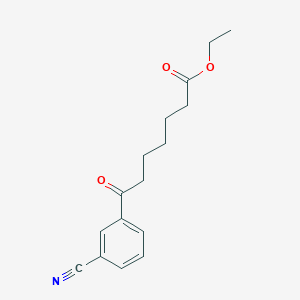

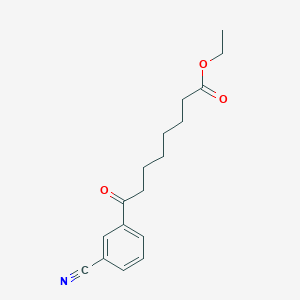

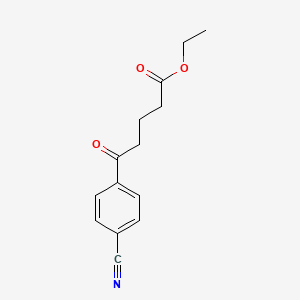

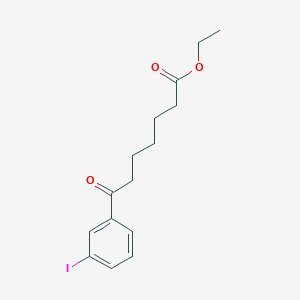

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Ethyl 7-(3-iodophenyl)-7-oxoheptanoate has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals and as an analytical reagent. In

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary: This research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a new approach to protodeboronation using a radical method .

- Methods and Procedures: The research involves the use of 1°, 2°, and 3° alkyl boronic esters in a catalytic protodeboronation process . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results and Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Synthesis and Characterization of N-Boc Piperazine Derivatives

- Application Summary: This research involves the synthesis and characterization of two derivatives of N-Boc piperazine, which serve as useful building blocks in the synthesis of several novel organic compounds .

- Methods and Procedures: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .

- Results and Outcomes: The antibacterial and antifungal activities of both compounds were studied against several microorganisms, and they were found to be moderately active .

3. Synthesis and Biological Evaluation of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Application Summary: This research involves the synthesis and biological evaluation of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . This compound serves as a useful building block in the synthesis of several novel organic compounds .

- Methods and Procedures: The compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structure was further confirmed by single crystal X-ray diffraction analysis .

- Results and Outcomes: The antibacterial and antifungal activities of the compound were studied against several microorganisms, and it was found to be moderately active .

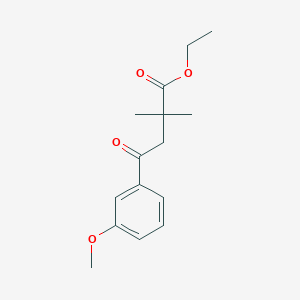

4. Improved Process for the Preparation of 6-bromo-7-methoxy-l , 1 -dimethyl-3, 4-dihydronaphthalen-2 (lH)-one

- Application Summary: This patent describes an improved process for the preparation of 6-bromo-7-methoxy-l , 1 -dimethyl-3, 4-dihydronaphthalen-2 (lH)-one . This compound could potentially be used as an intermediate in the synthesis of various organic compounds .

- Methods and Procedures: The patent provides a detailed description of the synthetic process, including the reaction conditions and the purification of the product .

- Results and Outcomes: The improved process described in the patent allows for the efficient synthesis of the target compound .

5. Synthesis and Biological Evaluation of tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Application Summary: This research involves the synthesis and biological evaluation of tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . This compound serves as a useful building block in the synthesis of several novel organic compounds .

- Methods and Procedures: The compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structure was further confirmed by single crystal X-ray diffraction analysis .

- Results and Outcomes: The antibacterial and antifungal activities of the compound were studied against several microorganisms, and it was found to be moderately active .

6. Improved Process for the Preparation of 6-bromo-7-methoxy-l , 1 -dimethyl-3, 4-dihydronaphthalen-2 (lH)-one

- Application Summary: This patent describes an improved process for the preparation of 6-bromo-7-methoxy-l , 1 -dimethyl-3, 4-dihydronaphthalen-2 (lH)-one . This compound could potentially be used as an intermediate in the synthesis of various organic compounds .

- Methods and Procedures: The patent provides a detailed description of the synthetic process, including the reaction conditions and the purification of the product .

- Results and Outcomes: The improved process described in the patent allows for the efficient synthesis of the target compound .

properties

IUPAC Name |

ethyl 7-(3-iodophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLALNJEZNPEMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645714 |

Source

|

| Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

CAS RN |

898777-33-8 |

Source

|

| Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.